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Compound of Interest

Compound Name: Erythrinin G

Cat. No.: B13829451 Get Quote

Disclaimer: Extensive searches for spectroscopic data specifically for "Erythrinin G" did not

yield any results for a compound with this exact name. This guide therefore provides a

comprehensive overview of the spectroscopic data (NMR and MS) and analytical

methodologies for closely related and well-characterized isoflavonoids isolated from the

Erythrina genus, which are structurally analogous to what "Erythrinin G" would likely be. This

information is intended to serve as a valuable resource for researchers, scientists, and drug

development professionals working with compounds from this class.

The genus Erythrina is a rich source of structurally diverse isoflavonoids, many of which exhibit

significant biological activities. The structural elucidation of these compounds relies heavily on

modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS). This guide details the characteristic spectroscopic data for

representative isoflavonoids from Erythrina species and outlines the standard experimental

protocols for their isolation and characterization.

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for

determining the molecular formula of isolated isoflavonoids. The table below summarizes the

HRESIMS data for several isoflavonoids isolated from Erythrina caffra and Erythrina

arborescens.
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Compound Trivial Name
Molecular
Formula

Calculated
[M+H]⁺ or [M]⁺

Found [M+H]⁺
or [M]⁺

1 Erycaffra A C₂₂H₂₄O₆ 384.1522 384.1524

2 Erycaffra B C₂₂H₂₄O₇ 400.1522 400.1518

3 Erycaffra C C₂₅H₂₆O₇ 438.1679 438.1633

4 Erythrinin D C₂₁H₁₈O₆ 366.1103 366.1099

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY,

HSQC, HMBC), is indispensable for the complete structural elucidation of isoflavonoids. The

chemical shifts provide detailed information about the carbon skeleton and the placement of

substituents.

Table 2.1: ¹H NMR Spectroscopic Data (600 MHz, Acetone-d₆) for Erycaffra A (1) and Erycaffra

B (2)[1]
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Position
Erycaffra A (δ ppm, J in
Hz)

Erycaffra B (δ ppm, J in
Hz)

2 4.50 (t, 10.8) 4.41 (m)

3ax 4.34 (dd, 10.8, 5.7) -

3eq - -

6 5.91 (d, 2.4) 5.98 (brs)

8 5.86 (d, 2.4) 5.97 (brs)

2' 6.76 (s) 7.01 (s)

6' - -

1'' 3.22 (d, 7.2) 2.64 (m)

2'' 5.22 (t, 7.2) -

4'' 1.66 (s) -

5'' 1.76 (s) -

2'-OCH₃ 3.75 (s) 3.78 (s)

4'-OCH₃ 3.82 (s) 3.84 (s)

Table 2.2: ¹³C NMR Spectroscopic Data (150 MHz, Acetone-d₆) for Erycaffra A (1) and Erycaffra

B (2)[1]
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Position Erycaffra A (δ ppm) Erycaffra B (δ ppm)

2 70.4 70.2

3 45.6 45.5

4 197.6 197.5

4a 103.5 102.7

5 165.2 165.1

6 95.9 95.9

7 166.8 166.9

8 95.0 94.7

8a 163.7 163.6

1' 114.5 114.2

2' 130.8 132.8

3' 106.1 106.0

4' 157.9 158.2

5' 122.9 123.1

6' 156.5 157.1

1'' 22.0 36.0

2'' 122.8 148.2

3'' 132.4 76.5

4'' 25.8 112.5

5'' 17.8 18.5

2'-OCH₃ 56.4 56.5

4'-OCH₃ 55.7 55.8
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Experimental Protocols
The isolation and structural elucidation of isoflavonoids from Erythrina species generally follow

a standardized workflow.

3.1. Extraction and Isolation

The dried and powdered plant material (e.g., stem bark, roots) is typically extracted with a

solvent such as methanol or ethanol.[2] The crude extract is then subjected to a series of

chromatographic separations to isolate the individual compounds.

Dried Plant Material Solvent Extraction
(e.g., Methanol) Crude Extract Solvent Partitioning

(e.g., Hexane, EtOAc, BuOH) Fractions Column Chromatography
(Silica Gel, Sephadex) Purified Compounds

Click to download full resolution via product page

Fig. 1: General workflow for the extraction and isolation of isoflavonoids.

3.2. Structure Elucidation

The purified compounds are then subjected to spectroscopic analysis to determine their

chemical structures.
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Fig. 2: Spectroscopic workflow for the structural elucidation of isoflavonoids.

3.3. Instrumentation and Parameters

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on Bruker Avance

spectrometers operating at frequencies of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.[1]

Deuterated solvents such as acetone-d₆, chloroform-d, or methanol-d₄ are used. Chemical

shifts are reported in parts per million (ppm) relative to the solvent signal.

Mass Spectrometry: High-resolution mass spectra are often acquired on a time-of-flight

(TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

[1]

Signaling Pathways and Logical Relationships
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While this document focuses on the spectroscopic characterization of Erythrinin G, it's

important to understand the broader context of its potential biological activity. Isoflavonoids are

well-known for their interaction with various cellular signaling pathways. For instance, many

isoflavonoids exhibit estrogenic activity by binding to estrogen receptors, or they can modulate

pathways involved in inflammation and cell proliferation. The precise signaling pathways

affected by a novel compound like Erythrinin G would need to be determined through further

biological assays.

Erythrinin G

Molecular Target
(e.g., Receptor, Enzyme)

Signaling Pathway
(e.g., MAPK, NF-κB)

Cellular Response
(e.g., Gene Expression, Apoptosis)

Biological Effect
(e.g., Anti-inflammatory, Anti-cancer)

Click to download full resolution via product page

Fig. 3: Hypothetical signaling pathway for an isoflavonoid like Erythrinin G.

This guide provides a foundational understanding of the spectroscopic data and analytical

techniques crucial for the study of isoflavonoids from Erythrina species. The presented data

and protocols for known compounds serve as a robust reference for the characterization of

new molecules in this class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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